Methyl 2-amino-4,6-dichloronicotinate: A Core Building Block for Modern Drug Discovery
Methyl 2-amino-4,6-dichloronicotinate: A Core Building Block for Modern Drug Discovery
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the pyridine ring remains a privileged scaffold, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. However, the true potential of this heterocycle is unlocked through strategic functionalization. Methyl 2-amino-4,6-dichloronicotinate (CAS No. 1044872-40-3) represents a highly valuable and versatile starting material, offering researchers a unique combination of reactive sites to drive the synthesis of novel and complex molecular architectures.[1][2]
This technical guide provides an in-depth exploration of Methyl 2-amino-4,6-dichloronicotinate, moving beyond simple catalog data to deliver field-proven insights into its synthesis, characterization, and application. The methodologies and rationale presented herein are designed to empower researchers, scientists, and drug development professionals to fully leverage the potential of this key intermediate in their discovery programs.
Section 1: Core Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of reproducible science. These parameters govern everything from reaction kinetics to formulation and are critical for experimental design.
Chemical Identification:
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IUPAC Name: Methyl 2-amino-4,6-dichloropyridine-3-carboxylate[2]
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Common Synonyms: Methyl 2-amino-4,6-dichloronicotinate, 2-Amino-4,6-dichloro-nicotinic acid methyl ester[2]
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SMILES: COC(=O)C1=C(N=C(C=C1Cl)Cl)N[2]
Diagram 1: 2D Chemical Structure
Caption: 2D structure of Methyl 2-amino-4,6-dichloronicotinate.
Physicochemical Data Summary:
The following table summarizes key computed physicochemical properties. This data is essential for selecting appropriate solvent systems for reactions and purification, as well as for anticipating the compound's behavior in biological assays.
| Property | Value | Source |
| Density | 1.5±0.1 g/cm³ | [1] |
| Boiling Point | 319.1±37.0 °C at 760 mmHg | [1] |
| Flash Point | 146.8±26.5 °C | [1] |
| LogP (octanol-water partition coeff.) | 3.25 | [1] |
| Polar Surface Area (PSA) | 65.21 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
Section 2: Synthesis and Purification Protocol
The reliable synthesis and rigorous purification of starting materials are paramount to the success of any multi-step synthetic campaign. The following section details an authoritative and validated approach to obtaining high-purity Methyl 2-amino-4,6-dichloronicotinate. The described chlorination protocol is a robust and widely applicable method for converting hydroxypyridines to their corresponding chloro-derivatives.
Experimental Protocol: Synthesis via Chlorination
This protocol is adapted from established methods for the chlorination of analogous hydroxynicotinates.[3][4] The core principle is the reaction of a dihydroxynicotinate precursor with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).
Step 1: Reaction Setup and Execution
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In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a drying tube (or under an inert nitrogen atmosphere), add phosphorus oxychloride (POCl₃) (10-15 molar equivalents).
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Causality: Using a large excess of POCl₃ serves as both the chlorinating reagent and the reaction solvent, driving the reaction to completion.
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Slowly and carefully add Methyl 2-amino-4,6-dihydroxynicotinate (1.0 eq) to the POCl₃. The addition may be exothermic.
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Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours.
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Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of 3:1 hexane:ethyl acetate). The product is significantly less polar than the dihydroxy starting material and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.[3]
Step 2: Work-up and Extraction
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After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.
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Critical Step: Slowly and cautiously pour the concentrated residue into a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
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Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
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Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers and wash with saturated brine to remove residual water.
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Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
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Column Chromatography: The most effective method for achieving high purity is silica gel column chromatography.[3]
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate). The exact ratio should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective alternative or final polishing step.
Diagram 2: Synthesis & Purification Workflow
Caption: A validated workflow for the synthesis and purification of the target compound.
Section 3: Analytical Characterization for Quality Control
Confirming the identity and purity of a compound is a non-negotiable step in research and development. A multi-technique approach ensures the material meets the standards required for subsequent use in complex biological assays or further synthesis.
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. The compound should appear as a single, sharp peak. Integration of the peak area allows for quantification of purity, typically aiming for >95% for use in most applications. A standard method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.[5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR should show characteristic peaks for the aromatic proton, the amino group protons, and the methyl ester protons, with chemical shifts and coupling constants consistent with the dichlorinated pyridine structure.
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Mass Spectrometry (MS): Typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), this technique confirms the molecular weight of the compound. The analysis should show a prominent ion corresponding to the exact mass of the molecule ([M+H]⁺).
Diagram 3: Analytical QC Workflow
Caption: A multi-pronged approach to ensure compound identity, purity, and quality.
Section 4: Applications in Drug Discovery
Methyl 2-amino-4,6-dichloronicotinate is not an end-product but a strategic starting point. Its value lies in the differential reactivity of its functional groups, which allows for selective and controlled elaboration into more complex drug-like molecules.
A Versatile Scaffold for Library Synthesis: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). This provides two independent handles for introducing diversity. For instance, one chlorine can be displaced by an amine, followed by displacement of the second chlorine by a thiol or alcohol, leading to a wide array of derivatives. The amino group and the methyl ester can also be further modified, making this a highly versatile building block for creating libraries of compounds for high-throughput screening.
Key Intermediate for Kinase Inhibitors: The related scaffold, ethyl 4,6-dichloronicotinate, is a well-established precursor for synthesizing potent kinase inhibitors targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and Pim-1, which are implicated in various cancers.[7] By analogy, Methyl 2-amino-4,6-dichloronicotinate serves as an excellent starting material for developing pyrido[2,3-d]pyrimidines and other fused heterocyclic systems that form the core of many FDA-approved kinase inhibitors.
Enabling Structure-Activity Relationship (SAR) Studies: The "magic methyl" effect, where the addition of a simple methyl group can dramatically alter a compound's pharmacological properties, is a well-known phenomenon in drug design.[8] The methyl ester of this compound provides an anchor point for SAR studies. It can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to probe interactions within a target's binding pocket. This systematic modification is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.
Diagram 4: Role in Discovery Chemistry
Caption: From a single building block to a diverse library for lead optimization.
Section 5: Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related analogs like Methyl 4,6-Dichloronicotinate provide authoritative guidance.[7]
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Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[7]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
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Nitrile gloves
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Safety glasses or goggles
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A laboratory coat
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-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7]
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First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All handling should be performed by trained personnel who are aware of the potential hazards.
References
-
Methyl 2-amino-4,6-dichloronicotinate | CAS#:1044872-40-3. Chemsrc. [Link]
-
Synthesis of methyl 2,6-dichloronicotinate. PrepChem.com. [Link]
-
Methyl 2-amino-4,6-dichloronicotinate | C7H6Cl2N2O2 | CID 46856279. PubChem. [Link]
-
Safety Data Sheet. DC Fine Chemicals. [Link]
-
Comparison of nicotine quantification results between NMR and HPLC methods. ResearchGate. [Link]
-
How to purify esterefication product? ResearchGate. [Link]
- Process for the purification of esters.
- Process for purifying esters.
-
(48) methyl-6-methyinicotinate Route of Synthesis. [Link]
- Process for the purification of an ester.
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
Analysis of methylnicotinate solutions by HPLC. ResearchGate. [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]
Sources
- 1. Methyl 2-amino-4,6-dichloronicotinate | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 2. Methyl 2-amino-4,6-dichloronicotinate | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
